molecular formula C13H6ClF3O B7871164 (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone

(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone

Cat. No.: B7871164
M. Wt: 270.63 g/mol
InChI Key: PLBRTYPDJOSZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone: is an organic compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . This compound is characterized by the presence of a methanone group bonded to a 3-chlorophenyl ring and a 2,3,4-trifluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is used to study the interactions of aromatic ketones with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular interactions .

Comparison with Similar Compounds

Uniqueness: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This arrangement influences its chemical reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

(3-chlorophenyl)-(2,3,4-trifluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-8-3-1-2-7(6-8)13(18)9-4-5-10(15)12(17)11(9)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRTYPDJOSZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.